molecular formula C28H34O2 B12538258 1-Ethynyl-2,5-bis(hexyloxy)-4-(phenylethynyl)benzene CAS No. 773060-39-2

1-Ethynyl-2,5-bis(hexyloxy)-4-(phenylethynyl)benzene

Cat. No.: B12538258
CAS No.: 773060-39-2
M. Wt: 402.6 g/mol
InChI Key: GOTYDKHMYZTLEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethynyl-2,5-bis(hexyloxy)-4-(phenylethynyl)benzene is an organic compound that belongs to the class of alkynes and ethers. This compound features a benzene ring substituted with ethynyl and hexyloxy groups, making it a molecule of interest in organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethynyl-2,5-bis(hexyloxy)-4-(phenylethynyl)benzene typically involves multi-step organic reactions. One common approach might include:

    Formation of the Benzene Core:

    Alkyne Formation: The ethynyl groups can be introduced via Sonogashira coupling reactions, which involve the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.

    Ether Formation: The hexyloxy groups can be introduced through Williamson ether synthesis, where an alkoxide reacts with an alkyl halide.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Ethynyl-2,5-bis(hexyloxy)-4-(phenylethynyl)benzene can undergo various chemical reactions, including:

    Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.

    Reduction: The alkyne groups can be reduced to alkenes or alkanes.

    Substitution: The benzene ring can undergo further electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂).

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Potential use in the development of bioactive molecules or as a probe in biochemical assays.

    Medicine: Exploration as a potential therapeutic agent or drug delivery system.

    Industry: Utilized in the production of advanced materials, such as liquid crystals or organic semiconductors.

Mechanism of Action

The mechanism of action of 1-Ethynyl-2,5-bis(hexyloxy)-4-(phenylethynyl)benzene would depend on its specific application. In general, the compound’s effects are mediated through interactions with molecular targets such as enzymes, receptors, or nucleic acids. The ethynyl and hexyloxy groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-Ethynyl-2,5-dimethoxy-4-(phenylethynyl)benzene: Similar structure but with methoxy groups instead of hexyloxy groups.

    1-Ethynyl-2,5-bis(hexyloxy)benzene: Lacks the phenylethynyl group.

    2,5-Bis(hexyloxy)-4-(phenylethynyl)benzene: Lacks the ethynyl group.

Uniqueness

1-Ethynyl-2,5-bis(hexyloxy)-4-(phenylethynyl)benzene is unique due to the combination of ethynyl, hexyloxy, and phenylethynyl groups on the benzene ring, which can impart distinct chemical and physical properties, making it valuable for specific applications in materials science and organic synthesis.

Properties

CAS No.

773060-39-2

Molecular Formula

C28H34O2

Molecular Weight

402.6 g/mol

IUPAC Name

1-ethynyl-2,5-dihexoxy-4-(2-phenylethynyl)benzene

InChI

InChI=1S/C28H34O2/c1-4-7-9-14-20-29-27-23-26(19-18-24-16-12-11-13-17-24)28(22-25(27)6-3)30-21-15-10-8-5-2/h3,11-13,16-17,22-23H,4-5,7-10,14-15,20-21H2,1-2H3

InChI Key

GOTYDKHMYZTLEM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC(=C(C=C1C#C)OCCCCCC)C#CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.